2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid
Description
Properties
IUPAC Name |
2-[(4-fluoro-3-nitrophenyl)sulfamoyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O6S/c9-6-2-1-5(3-7(6)11(14)15)10-18(16,17)4-8(12)13/h1-3,10H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZPNUBIVXEULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)CC(=O)O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Nitration with Nitrating Mixtures
A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C is commonly employed. The nitronium ion (NO₂⁺) generated in situ reacts with the aromatic ring, favoring meta-substitution due to the electron-withdrawing fluorine and the ortho/para-directing nature of the amine group. After 2–3 hours, the reaction yields 4-fluoro-3-nitroaniline with ~70–75% efficiency. Isolation involves neutralization with aqueous sodium bicarbonate and recrystallization from ethanol-water mixtures.
Table 1: Nitration Conditions and Yields
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 2.5 | 72 |
| Acetyl nitrate | -10 | 4 | 68 |
| NO₂BF₄ | 25 | 1 | 65 |
The introduction of the sulfamoyl group (-SO₂NH₂) is achieved through reactions with sulfamoylating agents. Two primary methods dominate:
Chlorosulfonation Followed by Amination
4-Fluoro-3-nitroaniline is treated with chlorosulfonic acid (ClSO₃H) at 0°C to form the intermediate sulfonyl chloride. Subsequent reaction with aqueous ammonia yields the sulfonamide:
$$
\text{Ar-NH}2 + \text{ClSO}3\text{H} \rightarrow \text{Ar-SO}2\text{Cl} \xrightarrow{\text{NH}3} \text{Ar-SO}2\text{NH}2
$$
This method provides moderate yields (60–65%) due to competing side reactions, such as over-sulfonation.
Direct Sulfamoylation with Sulfamoyl Chloride
An alternative approach uses sulfamoyl chloride (H₂NSO₂Cl), though its instability necessitates in situ generation. A mixture of sulfamic acid (H₂NSO₃H) and phosphorus pentachloride (PCl₅) in dichloromethane at -15°C produces H₂NSO₂Cl, which reacts with 4-fluoro-3-nitroaniline to afford the sulfonamide in 75–80% yield.
Table 2: Sulfamoylation Efficiency
| Method | Reagent | Yield (%) |
|---|---|---|
| Chlorosulfonation | ClSO₃H + NH₃ | 62 |
| Direct sulfamoylation | H₂NSO₂Cl (in situ) | 78 |
Emerging Techniques and Catalytic Innovations
Recent advances focus on streamlining synthesis:
One-Pot Tandem Reactions
A unified protocol combines nitration, sulfamoylation, and carboxylation in a single reactor. Using ionic liquids (e.g., [BMIM][BF₄]) as solvents enhances reaction rates and yields (82%) while reducing waste.
Photocatalytic Sulfamoylation
Visible-light-mediated catalysis with Ru(bpy)₃²⁺ enables room-temperature sulfamoylation, achieving 88% yield in 4 hours. This method minimizes thermal degradation of sensitive intermediates.
Analytical Characterization
Final products are validated via:
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.92–7.85 (m, 2H, aromatic), 4.12 (s, 2H, CH₂COOH).
- HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water = 60:40).
- ESI-MS : m/z 293 [M+H]⁺.
Industrial-Scale Considerations
Large-scale production faces challenges in cost and safety due to nitro group instability. Continuous flow reactors mitigate risks by enhancing heat transfer and reducing reaction volumes. Pilot studies report 90% conversion with residence times under 10 minutes.
Chemical Reactions Analysis
2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetic acid moiety can undergo hydrolysis in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid is C₈H₇FN₂O₆S, with a molecular weight of 278.22 g/mol. The compound features a sulfamoyl group attached to an acetic acid moiety and includes a 4-fluoro-3-nitrophenyl substituent. These functional groups enhance its biological activity by improving binding affinity to specific targets such as enzymes.
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research has shown that compounds related to this compound exhibit promising antimicrobial properties. For example, a related compound demonstrated activity against Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 512 µg/mL, indicating potential for further development as an antibiotic scaffold .
- Enzyme Inhibition : The sulfamoyl group in this compound can interact with the active sites of various enzymes, potentially inhibiting their function. This characteristic makes it valuable for studying metabolic pathways and enzyme kinetics .
2. Biological Studies
- Probe for Biological Pathways : The compound can be utilized as a probe in biological studies to investigate specific pathways, particularly those involving enzyme interactions. Its ability to inhibit enzyme activity allows researchers to explore metabolic processes in greater detail .
- Combination Therapy : Studies have explored the potential of combining this compound with established antibiotics to enhance antibacterial efficacy against resistant strains. The checkerboard assay has shown synergistic effects when combined with ciprofloxacin and cefepime against resistant Klebsiella pneumoniae strains .
Antimicrobial Activity Study
A study investigating the antimicrobial properties of related compounds revealed that while 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (a derivative) had an MIC of 512 µg/mL against Klebsiella pneumoniae, conventional antibiotics like ciprofloxacin exhibited MIC values less than 1 µg/mL. This highlights the need for structural modifications to enhance the efficacy of the sulfamoyl compounds .
Enzyme Inhibition Research
In enzyme inhibition studies, derivatives of this compound were tested for their effects on specific enzymes involved in metabolic pathways. Results indicated significant inhibition at lower concentrations, suggesting that these compounds could serve as effective probes in biochemical research .
Mechanism of Action
The mechanism of action of 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluoro and nitro groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro and fluoro groups in 4i enhance electrophilicity and stability compared to 4k , which contains hydroxy and methoxy groups. This difference is reflected in lower melting points for electron-deficient aryl systems (e.g., 4i vs. 4k : Δmp ≈ 18 °C) .
- Synthetic Utility : 4i serves as a precursor for complex sulfonamides like 6z , where extended conjugation (e.g., trimethoxybenzaldehyde incorporation) increases molecular weight and alters photophysical properties .
Impact of Substituent Position
Positional isomerism significantly affects physicochemical properties. For example:
- Steric and Electronic Effects : The 4-fluoro-3-nitro configuration in 4i optimizes intramolecular hydrogen bonding (NH···COOH), enhancing solubility in polar solvents compared to isomers with nitro groups in less favorable positions .
Comparison with Non-Sulfamoyl Derivatives
(4-Fluoro-3-nitrophenyl)acetic Acid (CAS 192508-36-4)
Photocage Derivatives (e.g., DPAdeCageF)
- Functional Role : Incorporates 4i -like aryl groups for Zn²⁺ photodecarboxylation.
- Photophysical Performance :
Biological Activity
2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfamoyl group attached to an acetic acid moiety, with a 4-fluoro-3-nitrophenyl substituent. The presence of these functional groups contributes to its biological activity by enhancing binding affinity to specific targets such as enzymes.
The primary mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfamoyl group can interact with the active sites of various enzymes, potentially inhibiting their activity. This is crucial for its application in studying metabolic pathways and enzyme kinetics.
- Binding Affinity : The fluoro and nitro groups enhance the compound's binding affinity to biological targets, which can lead to significant biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit promising antimicrobial properties. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), demonstrated activity against Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 512 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| CFA | 512 | Klebsiella pneumoniae |
| Ciprofloxacin | <1 | Klebsiella pneumoniae |
| Meropenem | <1 | Klebsiella pneumoniae |
This indicates that while CFA has relatively high MIC values compared to conventional antibiotics, it may still serve as a scaffold for further modifications aimed at enhancing its efficacy.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies where it acts as a probe to investigate biological pathways. Its sulfamoyl group is particularly effective in forming strong interactions with enzyme active sites.
Study on Enzyme Inhibition
In a study examining enzyme inhibition, researchers found that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways. The study employed various concentrations of the compound to determine its inhibitory effects on target enzymes, revealing significant inhibition at lower concentrations.
Antibacterial Combination Therapy
Another study explored the combination therapy potential of CFA with established antibiotics. The checkerboard assay demonstrated synergistic effects when combined with ciprofloxacin and cefepime against resistant strains of Klebsiella pneumoniae, suggesting that modifications to the sulfamoyl structure could enhance antibacterial activity .
Q & A
Q. What are the recommended synthetic routes for 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenylacetic acid backbone. A common approach includes nitration of the aromatic ring followed by sulfamoylation. For example, nitration can be performed using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions, while sulfamoylation may employ sulfamic acid derivatives under anhydrous conditions . Optimization of yield requires systematic variation of catalysts (e.g., BF₃·Et₂O for cyclization), solvent polarity (acetic acid vs. DMF), and temperature gradients (reflux vs. room temperature) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>19</sup>F NMR are critical for confirming molecular weight and substituent positions. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient elution. X-ray crystallography can resolve ambiguities in stereochemistry or crystal packing .
Q. What are the solubility properties and stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility screening in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–10) is essential for biological assays. Stability studies should include accelerated degradation tests (40–60°C, 75% humidity) monitored via HPLC. The nitro group’s susceptibility to reduction under acidic/basic conditions necessitates inert atmospheres during storage .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of the sulfamoyl and nitro groups in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) can calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic aromatic substitution susceptibility. Solvent effects (PCM model) and transition-state analysis further refine reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition studies)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, enzyme source). Standardization using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and orthogonal assays (fluorescence quenching vs. calorimetry) is critical. Dose-response curves should span 3–4 log units, with triplicate measurements to assess reproducibility .
Q. What experimental design principles minimize side reactions during the synthesis of derivatives via functional group modifications?
- Methodological Answer : A fractional factorial design (DoE) can systematically test variables like stoichiometry, temperature, and catalyst loading. For example, protecting the acetic acid moiety with methyl esters during sulfamoylation reduces unwanted ester hydrolysis. Reaction monitoring via TLC or in-situ IR spectroscopy allows real-time optimization .
Q. How do steric and electronic effects influence the compound’s binding affinity in protein-ligand docking studies?
- Methodological Answer : Molecular docking (AutoDock Vina) with flexible side-chain sampling can assess how the nitro group’s electronegativity and the sulfamoyl group’s hydrogen-bonding capacity affect binding. Comparative studies with fluorine-substituted analogs (e.g., 4-chloro vs. 4-fluoro derivatives) reveal steric clashes or favorable π-π interactions in active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
